1-Butyl-2-oxocyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17NO It is a derivative of cyclohexane, featuring a butyl group, a ketone, and a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-2-oxocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with butyl cyanide under specific conditions to introduce the nitrile group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions where the butyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: A wide range of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-oxocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-butyl-2-oxocyclohexane-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ketone group can undergo nucleophilic addition reactions, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
- 2-Oxocyclohexane-1-carbonitrile
- 2-Oxocyclopentane-1-carbonitrile
- 1-Butyl-2-oxocyclopentane-1-carbonitrile
Uniqueness: 1-Butyl-2-oxocyclohexane-1-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the butyl group enhances its lipophilicity, making it suitable for certain biological and industrial applications.
Eigenschaften
CAS-Nummer |
66819-61-2 |
---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-butyl-2-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-11(9-12)8-5-4-6-10(11)13/h2-8H2,1H3 |
InChI-Schlüssel |
WEBUTWVZHSGAMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCCC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.